2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino linkage, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group at the 3-position of the benzylidene ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
357207-75-1 |
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Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C17H17N3O3/c1-12-6-8-14(9-7-12)19-16(21)17(22)20-18-11-13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
WGUASBZCECRTKD-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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